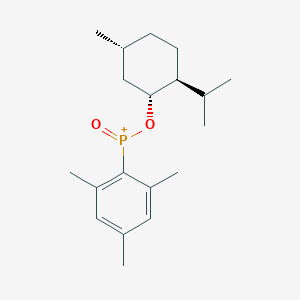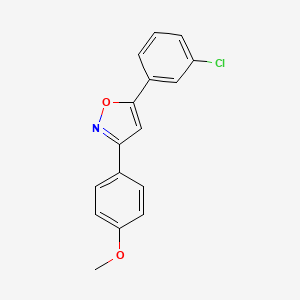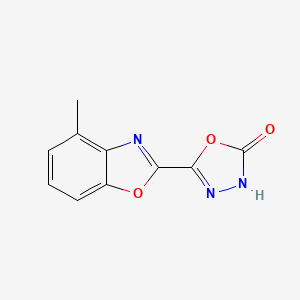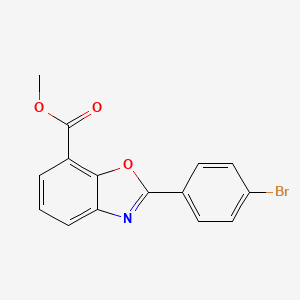![molecular formula C14H18ClN3OS B12903255 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide CAS No. 87674-84-8](/img/structure/B12903255.png)
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a chloroacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Acetamide: The pyrazole ring is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the N-((1H-Pyrazol-1-yl)methyl)-2-chloroacetamide intermediate.
Introduction of the Thiophene Ring: The final step involves the reaction of the intermediate with 2,4-diethylthiophen-3-amine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-dimethylthiophen-3-yl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylphenyl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylfuran-3-yl)acetamide
Uniqueness
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is unique due to the presence of both the pyrazole and thiophene rings, which can confer specific electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
87674-84-8 |
|---|---|
Molekularformel |
C14H18ClN3OS |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-11-9-20-12(4-2)14(11)18(13(19)8-15)10-17-7-5-6-16-17/h5-7,9H,3-4,8,10H2,1-2H3 |
InChI-Schlüssel |
YEPLKGQCZPPRAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1N(CN2C=CC=N2)C(=O)CCl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)

![3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12903192.png)
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)




![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)


